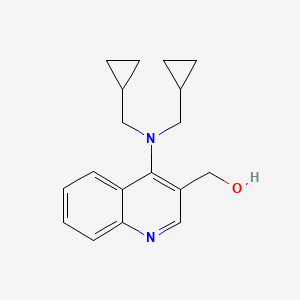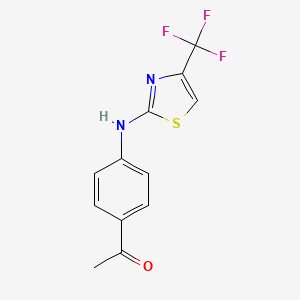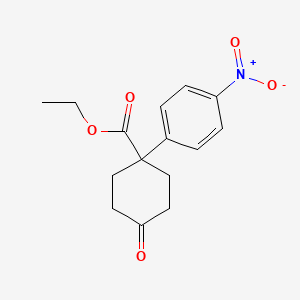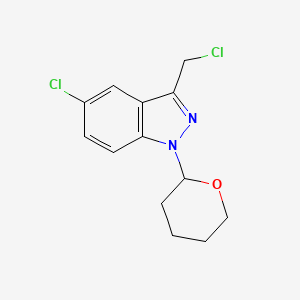
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group onto an indene derivative.
Reduction: Reduction of the nitro group to an amino group.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Esterification: Formation of the methyl ester.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indene derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activity.
Indene Derivatives: Compounds with similar indene structures but different functional groups.
Nitro Compounds: Compounds with nitro groups that may have similar reactivity.
Uniqueness
Chirality: The (S)-enantiomer may have unique biological activity compared to the ®-enantiomer.
Functional Groups: The combination of amino, nitro, and ester groups may confer unique reactivity and biological properties.
Eigenschaften
Molekularformel |
C12H15ClN2O4 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
methyl 2-[(1S)-1-amino-6-nitro-2,3-dihydroinden-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11(15)7-12(13)5-4-8-2-3-9(14(16)17)6-10(8)12;/h2-3,6H,4-5,7,13H2,1H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
JHPVQXIORGEIHQ-YDALLXLXSA-N |
Isomerische SMILES |
COC(=O)C[C@]1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
Kanonische SMILES |
COC(=O)CC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11840888.png)





![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)

